![molecular formula C15H18N2O2S B2867705 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine CAS No. 1269534-89-5](/img/structure/B2867705.png)
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, commonly known as ADMP, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the pyrrole class of compounds and has been shown to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of ADMP is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, one study showed that ADMP inhibited the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ADMP has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, ADMP has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ADMP in lab experiments is its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using ADMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on ADMP. One area of interest is the development of more efficient synthesis methods for ADMP, which could improve its availability for research purposes. Another area of interest is the investigation of its potential therapeutic applications for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of ADMP involves the reaction of 3-phenylsulfonyl-1H-pyrrole-2-carbaldehyde with allylamine and 4,5-dimethyl-1,2-phenylenediamine in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure ADMP. This synthesis method has been reported in several research articles and has been shown to yield high-quality ADMP with good purity.
Scientific Research Applications
ADMP has been shown to exhibit interesting pharmacological properties and has potential applications in the field of medicinal chemistry. Several research studies have investigated the use of ADMP as a potential therapeutic agent for various diseases. For example, ADMP has been shown to exhibit anticancer activity against several cancer cell lines. It has also been shown to exhibit antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h4-9H,1,10,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXJUHMCIPVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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